The synthesis of CC-8490 involves several key steps typical for phosphorothioate oligonucleotides. The primary method used for its synthesis is solid-phase synthesis, which allows for the sequential addition of nucleotides to form the desired oligonucleotide chain.
CC-8490 has a specific molecular structure characterized by its sequence of nucleotides and the presence of phosphorothioate linkages. The chemical formula for CC-8490 is not explicitly stated in the sources but typically follows the general formula for antisense oligonucleotides.
The molecular weight and specific structural details can be derived from its nucleotide composition, which is designed to specifically bind to clusterin mRNA, thereby inhibiting its translation into protein.
The primary chemical reaction involving CC-8490 is its hybridization with clusterin mRNA. This interaction leads to the degradation of the mRNA through RNase H-mediated mechanisms, effectively reducing clusterin protein levels within the cell.
CC-8490 operates through a targeted mechanism that inhibits clusterin expression. By binding to clusterin mRNA, it prevents translation into protein, thereby reducing levels of this protein that contribute to cancer cell survival and resistance to chemotherapy.
Clinical trials have demonstrated that patients treated with CC-8490 exhibit reduced levels of clusterin in their tumors, correlating with improved therapeutic responses.
CC-8490 is typically presented as a white to off-white powder. Its solubility characteristics are crucial for its administration and effectiveness in biological systems.
Relevant analyses include:
CC-8490 is primarily explored for its applications in oncology:
CC-8490, also known as custirsen or OGX-011, represents a second-generation antisense oligonucleotide (ASO) therapeutic agent developed for cancer treatment. This compound specifically targets clusterin (CLU), a cytoprotective chaperone protein overexpressed in multiple cancer types and implicated in treatment resistance. Its development reflects a strategic shift toward molecularly targeted therapies designed to disrupt specific survival mechanisms in cancer cells rather than broadly cytotoxic approaches [1] [2].
CC-8490 emerged from a collaboration between OncoGenex Pharmaceuticals Inc. and Isis Pharmaceuticals (now Ionis Pharmaceuticals), leveraging Isis’s expertise in antisense technology. In 2009, OncoGenex and Teva Pharmaceutical Industries Ltd. established a significant co-development and commercialization agreement to accelerate clinical progression [1]. Early preclinical work demonstrated that clusterin inhibition sensitized cancer cells to conventional therapies, prompting rapid translational development.
Phase I trials established the compound’s safety profile and biological activity. A pivotal dose-escalation study (NCT00004060) across six cohorts (40 mg to 640 mg) identified 640 mg as the biologically optimal dose, achieving maximal suppression of serum clusterin levels and inducing apoptosis in prostate cancer specimens [1] [2]. Subsequent Phase II trials focused on combination regimens with docetaxel in metastatic castration-resistant prostate cancer (mCRPC) and with cabazitaxel in non-small cell lung cancer (NSCLC), showing preliminary promise in extending survival.
The SYNERGY Phase III trial (NCT01188187), however, revealed a major setback. Combining CC-8490 with first-line docetaxel/prednisone in mCRPC patients showed no statistically significant improvement in overall survival compared to chemotherapy alone (median OS: 23.4 vs. 22.2 months; HR=0.93, p=0.415) [1] [2]. Despite this, exploratory analyses suggested potential benefits in high-risk subgroups with poor prognostic features, prompting further biomarker-driven investigations.
Table 1: Key Developmental Milestones for CC-8490
Year | Phase | Key Event | Clinical Outcome |
---|---|---|---|
1999-2005 | Preclinical | Identification of clusterin as therapeutic target | Validation in prostate, lung, and breast cancer models |
2009 | Agreement | OncoGenex/Teva partnership | Accelerated global clinical development |
2001-2010 | Phase I | Dose escalation (40–640 mg) | 640 mg established as biologically active dose |
2010-2014 | Phase III (SYNERGY) | mCRPC with docetaxel/prednisone | No OS benefit (HR=0.93, p=0.415) |
2017 | Phase III (AFFINITY) | mCRPC with cabazitaxel | No survival benefit vs. placebo |
Molecular Structure
CC-8490 is a 20-nucleotide phosphorothioate antisense oligonucleotide with the sequence 5’-CAGCAGCAGAGTCTTCATCAT-3’. Its second-generation design incorporates 2’-methoxyethyl (2’-MOE) modifications at the 5' and 3' termini, enhancing:
Mechanism of Action
CC-8490 binds the translation initiation site of exon II within the clusterin mRNA transcript. This binding forms a heteroduplex complex that recruits RNase H, leading to mRNA degradation and subsequent reduction in clusterin protein synthesis. Clusterin, an ATP-independent extracellular chaperone, confers treatment resistance via:
Pharmacokinetics
A population meta-analysis of 631 subjects across seven trials characterized CC-8490’s pharmacokinetics using a three-compartment model:
Table 2: Molecular and Pharmacological Attributes of CC-8490
Attribute | Description | Functional Impact |
---|---|---|
Chemical Class | 2’-MOE phosphorothioate ASO | Enhanced stability and target affinity |
Target mRNA | Clusterin (exon II initiation site) | Disruption of cytoprotective protein synthesis |
Elimination Half-life | ~7 days | Sustained target suppression |
Metabolism | Nuclease-mediated catabolism | Minimal hepatic involvement |
Key Resistance Mechanisms | Upregulated EMT and NF-κB pathways | Reduced efficacy in mesenchymal-like cancers |
CC-8490 exemplifies the challenges and opportunities in molecular oncology therapeutics. Its development highlighted clusterin as a biologically relevant target, particularly in cancers with:
Despite clinical setbacks in unselected populations, CC-8490 underscored critical insights for future drug development:
Table 3: CC-8490 in Context of Molecular Cancer Subtypes
Cancer Type | Relevant Subtype | Clusterin Role | Therapeutic Rationale |
---|---|---|---|
Prostate Cancer | Metastatic CRPC | Chemo-resistance mediator | Sensitization to taxanes/androgen inhibitors |
Triple-Negative Breast Cancer | Basal-like/BL2 (Lehmann classification) | Anti-apoptotic shield | Counteract EMT and stemness pathways |
Glioblastoma | Mesenchymal subtype | Radiation resistance | Enhance DNA damage response |
Non-Small Cell Lung Cancer | Treatment-refractory NSCLC | Survival protein overexpression | Overcome platinum resistance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7